2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide
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Overview
Description
2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for the development of new drugs and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide typically involves the reaction of 2-chloro-3,5-dinitropyridine with methoxymethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A five-membered heterocycle with three nitrogen atoms, known for its antifungal and antibacterial properties.
1,2,4-Triazolo[1,5-a]pyrimidine: A fused heterocycle with applications in medicinal chemistry as an anticancer and antiviral agent.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Uniqueness
2-Chloro-N-[2-(methoxymethyl)[1,2,4]triazolo[1,5-A]pyridin-8-YL]propanamide is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure imparts distinct biological activities and makes it a valuable compound for the development of new therapeutic agents .
Properties
Molecular Formula |
C11H13ClN4O2 |
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Molecular Weight |
268.70 g/mol |
IUPAC Name |
2-chloro-N-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propanamide |
InChI |
InChI=1S/C11H13ClN4O2/c1-7(12)11(17)13-8-4-3-5-16-10(8)14-9(15-16)6-18-2/h3-5,7H,6H2,1-2H3,(H,13,17) |
InChI Key |
OTMGDSBGLXSPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CN2C1=NC(=N2)COC)Cl |
Origin of Product |
United States |
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